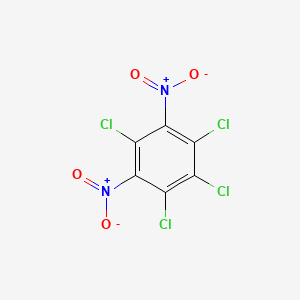

1,2,3,5-Tetrachloro-4,6-dinitrobenzene

Description

Historical Context of Highly Substituted Aromatic Compounds in Chemical Research

The study of highly substituted aromatic compounds is deeply rooted in the expansion of industrial chemistry. The development of synthetic organic chemicals in the 20th century led to the widespread production and use of compounds like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). researchgate.netfrontiersin.org PCBs, valued for their chemical stability and insulating properties, found extensive use in industrial applications. researchgate.net Similarly, PAHs became subjects of study due to their formation during the incomplete combustion of organic materials. frontiersin.org

The initial focus on these compounds was often related to their synthesis and application. However, as their presence in the environment became more apparent, research shifted towards understanding their persistence, bioaccumulation, and environmental fate. researchgate.netnih.gov This historical trajectory from synthesis to environmental science set the stage for the investigation of other persistent organic pollutants, including polychlorinated dinitrobenzenes. The development of synthetic routes for related compounds, such as 1,2,3,4-tetrachloro-5,6-dinitrobenzene (B1294479), can be traced back to early twentieth-century research into polyhalogenated aromatics, initially relying on multi-step processes from simpler precursors. smolecule.com

Overview of Research Trajectories for 1,2,3,5-Tetrachloro-4,6-dinitrobenzene and Analogues

Research into this compound and its analogues has followed several distinct, yet interconnected, paths. A primary focus has been on their synthesis and utility as chemical intermediates. For instance, related compounds like 4,6-dinitro-1,2,3-trichlorobenzene are important for synthesizing high-performance materials such as poly-p-phenylene-benzobisoxazole (PBO) fibers, which are valued in military and aerospace applications for their high tensile strength and thermal stability. researchgate.net The synthesis of these molecules typically involves the nitration of a polychlorinated benzene (B151609) precursor using mixtures of nitric and sulfuric acid. smolecule.comresearchgate.netgoogle.com

A significant area of research has been the study of their chemical reactivity, particularly nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, caused by the chlorine and nitro substituents, makes these compounds susceptible to attack by nucleophiles. acs.orgnih.govsemanticscholar.org This reactivity is fundamental to their role as building blocks in the synthesis of more complex molecules.

More recently, the research trajectory has pivoted towards environmental science. This compound is a representative PCPNB found in the waste generated from the manufacturing of explosives like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). acs.org This has prompted extensive investigation into its environmental fate and degradation, particularly its behavior under conditions relevant to waste treatment, such as alkaline hydrolysis. acs.orgfigshare.com

Current Research Frontiers and Unaddressed Questions Pertaining to the Chemical Compound

Current research on this compound is largely centered on understanding the mechanisms that govern its persistence in the environment. A key study investigating its alkaline hydrolysis revealed that the reaction proceeds via a concerted bimolecular nucleophilic aromatic substitution mechanism. acs.org This research provided detailed insights into the degradation process, as summarized in the table below.

| Parameter | Finding | Significance |

|---|---|---|

| Reaction Kinetics | Pseudo-first-order | Indicates the reaction rate is dependent on the concentration of one reactant. |

| Favored Reaction | Dechlorination over denitration | The release of chloride ions is approximately 4.1 times greater than nitrite (B80452) ions at 95 °C. acs.org |

| Intermediate Product | Polychlorinated polynitrophenols (PCPNPs) | Formed via nucleophilic substitution of a chlorine or nitro group by a hydroxide ion. |

| Intermediate pKa1 | ≤ 4.5 | The resulting PCPNPs are acidic and readily deprotonate under alkaline conditions. acs.orgfigshare.com |

| Energy Barrier for Subsequent Substitution | Increases from ~9.8 to ~17.2 kcal/mol upon deprotonation | Deprotonation of the phenol intermediate significantly inhibits further degradation. acs.orgfigshare.com |

A major frontier in the research of this compound is addressing the "reactivity bottleneck" identified in its degradation pathway. The formation of polychlorinated polynitrophenols (PCPNPs) and their subsequent deprotonation creates a stable intermediate that resists further hydrolysis. acs.orgfigshare.com This accumulation of persistent PCPNPs presents a significant challenge for remediation.

Key unaddressed questions that are guiding current and future research include:

What are the most effective methods to overcome the deprotonation-induced energy barrier to achieve complete degradation of this compound?

What is the long-term environmental fate and potential transformation of the accumulating PCPNP intermediates?

Can microbial degradation pathways be identified or engineered to effectively mineralize this compound and its recalcitrant byproducts? While bacterial strains have been shown to degrade simpler chlorobenzenes, the highly substituted nature of this compound presents a greater challenge. nih.govnih.gov

Elucidating these critical aspects will be vital for developing effective strategies to manage waste from industrial processes and remediate contaminated environments. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4,6-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2O4/c7-1-2(8)5(11(13)14)4(10)6(3(1)9)12(15)16 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXODCXKIYJZGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950794 | |

| Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28073-03-2 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028073032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dinitro-2,4,5,6-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Pathways of 1,2,3,5 Tetrachloro 4,6 Dinitrobenzene

Precursor Synthesis Strategies for Polychlorinated Benzenes

The formation of the key intermediate, 1,2,3,5-tetrachlorobenzene (B107539), is crucial for the synthesis of the final dinitro compound. This precursor can be achieved through various chlorination strategies.

The direct chlorination of benzene (B151609) or less-chlorinated benzenes is a primary method for producing polychlorinated benzene intermediates. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst to polarize the chlorine molecule, making it a stronger electrophile. chemdictionary.orgchemguide.co.uk Common catalysts include iron (III) chloride (FeCl₃), aluminum chloride (AlCl₃), or iron filings, which react with chlorine to form the active catalyst in situ. chemdictionary.orgchemguide.co.uk

The synthesis of the specific isomer 1,2,3,5-tetrachlorobenzene is achieved through the controlled chlorination of 1,3,5-trichlorobenzene (B151690). nih.gov The chlorine atoms already present on the ring direct the incoming electrophile, leading to the desired substitution pattern. The reaction involves treating 1,3,5-trichlorobenzene with chlorine in the presence of a suitable catalyst.

Different isomers of tetrachlorobenzene can be synthesized depending on the starting material. For instance, 1,2,4,5-tetrachlorobenzene (B31791) is produced by the electrophilic halogenation of other chlorobenzenes, while 1,2,3,4-tetrachlorobenzene (B165215) can be made by chlorinating 1,3,5-trichlorobenzene. wikipedia.org

An alternative strategy involves introducing nitro groups prior to the final chlorination steps. However, the strong deactivating nature of the nitro group makes subsequent electrophilic halogenation challenging. msu.edu For example, the direct chlorination of nitrobenzene (B124822) in the presence of iron (III) chloride primarily yields 3-chloronitrobenzene, along with smaller amounts of the 2- and 4-isomers. stackexchange.com Achieving tetrachlorination via this route is inefficient.

A more viable sequential pathway involves the chlorination of a nitrated polychlorinated benzene. For example, a process for preparing the related compound 1,2,3,4-tetrachloro-5,6-dinitrobenzene (B1294479) starts with 1,2,4-trichlorobenzene. This precursor is first nitrated to form 1,2,4-trichloro-5-nitrobenzene. This intermediate is then subjected to chlorination to introduce the fourth chlorine atom, yielding 1,2,3,4-tetrachloro-5-nitrobenzene, which can then be nitrated a second time. google.com This highlights a strategy of alternating nitration and chlorination steps to build the desired substitution pattern.

Nitration Protocols and Regioselectivity for the Chemical Compound

The introduction of two nitro groups onto the 1,2,3,5-tetrachlorobenzene ring is the final step in the synthesis. This requires potent nitrating agents and carefully controlled conditions to achieve the desired regioselectivity and high yield.

The nitration of 1,2,3,5-tetrachlorobenzene is typically accomplished using a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). lookchem.comgoogle.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgaakash.ac.inyoutube.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The powerful nitronium ion is necessary to attack the electron-deficient tetrachlorobenzene ring. The four chlorine atoms strongly withdraw electron density from the ring, deactivating it towards electrophilic aromatic substitution. msu.edu Consequently, the reaction requires forcing conditions. The nitration of 1,2,3,5-tetrachlorobenzene with nitric acid in sulfuric acid or oleum (B3057394) (fuming sulfuric acid) at elevated temperatures leads to the formation of 1,2,3,5-tetrachloro-4,6-dinitrobenzene. lookchem.com

Achieving a high yield and purity of this compound necessitates precise control over several reaction parameters, including temperature, reaction time, and the molar ratio of reactants. Highly chlorinated benzenes require severe conditions for nitration. redalyc.org For the related dinitration of 1,2,3,4-tetrachlorobenzene, temperatures in the range of 50-115°C are employed. google.com

Studies on the analogous dinitration of 1,2,3-trichlorobenzene (B84244) demonstrate the impact of these variables. As shown in the table below, adjusting the molar ratio of nitric acid and the reaction time significantly influences the product yield.

Data adapted from a study on the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene. researchgate.netresearchgate.net

The data indicates that a slight increase in the proportion of nitric acid and an extension of the reaction time can lead to a notable improvement in the yield. researchgate.netresearchgate.net Similar optimization principles apply to the dinitration of 1,2,3,5-tetrachlorobenzene, where balancing these factors is key to maximizing product formation while minimizing the creation of unwanted byproducts or incompletely nitrated materials.

Derivatization Pathways and Product Formation from this compound

The chemical reactivity of this compound is dominated by the presence of six electron-withdrawing substituents (four chlorine atoms and two nitro groups). This extreme electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. In this type of reaction, a nucleophile attacks an electron-poor carbon atom of the ring, leading to the displacement of one of the substituent groups, typically a nitro group, which is a good leaving group.

Research on the closely related isomer 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB) provides insight into these derivatization pathways. TCDNB reacts with various bidentate nucleophiles, where one of the nitro groups is displaced. rsc.org

Key derivatization reactions include:

Reaction with Hydrazine (B178648): Slow addition of an equimolar amount of hydrazine hydrate (B1144303) results in nucleophilic substitution, displacing one nitro group to form 2,3,4,5-tetrachloro-6-nitrophenylhydrazine. rsc.org

Reaction with Diamines: Bidentate nucleophiles such as N,N'-dimethylethylenediamine react to form cyclized products, indicating that both nucleophilic centers of the reagent participate in the reaction. rsc.org

Reaction with Amino Alcohols: Reagents like 2-hydroxyethylamine also engage in nucleophilic substitution, displacing a nitro group. rsc.org

These reactions demonstrate that the primary derivatization pathway for highly chlorinated dinitrobenzene compounds involves the nucleophilic displacement of a nitro group.

Derivatization products based on reactions of the related isomer 1,2,3,4-tetrachloro-5,6-dinitrobenzene. rsc.org

An an

Byproduct Formation and Impurity Profiling in Related Aromatic Nitrations

Mechanistic Understanding of Impurity Generation Pathways During Nitration

The nitration of 1,2,3,5-tetrachlorobenzene is a classic example of an electrophilic aromatic substitution reaction. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of 1,2,3,5-tetrachlorobenzene, though deactivated by the four electron-withdrawing chlorine atoms, possesses two available positions for substitution: C4 and C6.

The primary pathway for impurity generation stems from incomplete nitration . The introduction of the first nitro group further deactivates the aromatic ring, making the second nitration step significantly slower and requiring more forcing conditions. Insufficient reaction time, lower temperatures, or inadequate concentration of the nitrating agent can lead to the formation of mononitrated impurities.

The directing effects of the substituents on the 1,2,3,5-tetrachlorobenzene ring play a critical role in determining the isomeric distribution of these mononitrated impurities. Chlorine atoms are ortho-, para-directing, yet deactivating. In the starting material, the C4 and C6 positions are electronically and sterically similar. However, once the first nitro group is introduced, the electronic landscape of the ring is altered.

Key Impurity Generation Pathways:

Formation of 1,2,3,5-Tetrachloro-4-nitrobenzene (B13730448) and 1,2,3,5-Tetrachloro-6-nitrobenzene: These are the primary under-nitrated impurities. Due to the symmetry of the starting material, these two are chemically equivalent. Their formation is a direct consequence of the first nitration step not proceeding to completion for all molecules of the starting material. The mechanism involves the attack of the nitronium ion at either the C4 or C6 position, followed by the loss of a proton to restore aromaticity.

Formation of Isomeric Dinitro-Impurities: While the desired product is this compound, there is a possibility, albeit lower, of forming other dinitro isomers if the initial mononitration occurs at a less favored position or if subsequent rearrangement or side reactions take place under harsh conditions. However, due to the strong deactivating and directing effects of the existing chloro and nitro substituents, the formation of significant quantities of other dinitro isomers is generally limited.

The generation of these impurities is a kinetic and thermodynamic interplay. The relative rates of the first and second nitration steps are key determinants of the impurity profile.

| Impurity | Formation Pathway | Key Factors Influencing Formation |

| 1,2,3,5-Tetrachloro-4-nitrobenzene | Incomplete first nitration of 1,2,3,5-tetrachlorobenzene | Reaction time, temperature, concentration of nitrating agent |

| 1,2,3,5-Tetrachloro-6-nitrobenzene | Incomplete first nitration of 1,2,3,5-tetrachlorobenzene | Reaction time, temperature, concentration of nitrating agent |

Chemical Reactivity of Impurities Leading to Subsequent Byproduct Formation

The impurities generated during the nitration process are not inert and can undergo further reactions under the harsh nitrating conditions, leading to a more complex mixture of byproducts. The primary reactive impurities are the under-nitrated tetrachloromononitrobenzenes.

The chemical reactivity of these impurities is governed by the electron-withdrawing nature of the chlorine and nitro groups, which deactivates the aromatic ring towards further electrophilic attack but can activate it towards nucleophilic substitution under certain conditions.

Subsequent Reactions of Primary Impurities:

Further Nitration of Mononitrated Impurities: The 1,2,3,5-tetrachloro-4-nitrobenzene and 1,2,3,5-tetrachloro-6-nitrobenzene impurities can undergo a second nitration to form the desired product. However, the presence of the deactivating nitro group makes this second nitration significantly more difficult than the first. The incoming second nitro group will be directed to the remaining vacant position (C6 or C4, respectively), ultimately leading to the desired this compound. Inefficient conversion of these mononitrated intermediates is a direct contributor to their presence in the final product.

Oxidative Side Reactions: Strong nitrating mixtures, especially at elevated temperatures, can act as oxidizing agents. This can lead to the degradation of both the starting material and the intermediate products, potentially forming phenolic compounds and other oxidation byproducts. The highly substituted and electron-deficient nature of the chlorinated benzene ring makes it somewhat resistant to oxidation, but under forcing conditions, this pathway cannot be entirely ruled out.

The reactivity of these impurities underscores the importance of precise control over reaction parameters to drive the reaction to completion and minimize the formation of a complex byproduct profile.

| Impurity | Subsequent Reaction | Resulting Byproduct(s) |

| 1,2,3,5-Tetrachloro-4-nitrobenzene | Second Nitration | This compound (desired product) |

| 1,2,3,5-Tetrachloro-6-nitrobenzene | Second Nitration | This compound (desired product) |

| All Organic Species | Oxidation | Phenolic compounds, degradation products |

In-depth Analysis of this compound Elusive in Scientific Literature

A comprehensive search for specific reaction mechanisms and chemical reactivity data for the compound This compound has yielded limited detailed information in the available scientific literature. While extensive research exists on the general principles of nucleophilic aromatic substitution (SNAr) and nitro group reduction for related polychlorinated and polynitrated benzene derivatives, specific experimental data focusing solely on the 1,2,3,5-tetrachloro-4,6-dinitro isomer is not readily accessible.

The reactivity of such compounds is highly dependent on the specific arrangement of substituents, and therefore, extrapolating data from other isomers would not be scientifically accurate. For instance, studies on isomers like 1,2,3,4-Tetrachloro-5,6-dinitrobenzene and 1,2-dichloro-4,5-dinitrobenzene (B1583372) reveal that nucleophilic attack can lead to the displacement of either a nitro group or a chlorine atom, depending on the nucleophile and reaction conditions. However, without direct studies on this compound, it is impossible to detail its specific reaction pathways as requested.

Consequently, a scientifically rigorous article adhering to the specified outline—covering reactivity towards diverse nucleophiles, selective displacement of nitro versus chloro groups, substituent effects, and reduction pathways for this particular compound—cannot be generated at this time. The available information is insufficient to construct a thorough and accurate account as mandated.

Further experimental research focusing specifically on the reactivity of this compound is required to provide the detailed insights necessary to fulfill the requested article structure.

Reaction Mechanisms and Chemical Reactivity of 1,2,3,5 Tetrachloro 4,6 Dinitrobenzene

Reduction Reaction Pathways of Nitro Groups

Elucidation of Single-Step Reduction Mechanisms

The reduction of nitroaromatic compounds is a critical class of reactions, proceeding through complex mechanisms involving electron and proton transfers. nih.gov For compounds like 1,2,3,5-Tetrachloro-4,6-dinitrobenzene, the reduction of the nitro groups can be initiated by either a single-electron transfer or a two-electron transfer. researchgate.net

One-Electron Transfer: This pathway begins with the transfer of a single electron to the nitro group, forming a nitro anion radical. This intermediate is a key species that can undergo further reactions. researchgate.net

Two-Electron Transfer: This mechanism involves the direct transfer of two electrons, often leading to a nitroso intermediate. researchgate.net

Subsequent reduction steps can convert these intermediates into hydroxylamines and, ultimately, amines upon full reduction. numberanalytics.com The specific products and pathway depend heavily on the reducing agent and reaction conditions. For instance, studies on the related isomer 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (B1294479) have shown that its reaction with hydrazine (B178648) hydrate (B1144303) can result in the reduction of the nitro groups to form 3,4,5,6-tetrachloro-o-phenylenediamine. rsc.org

| Mechanism | Initial Step | Key Intermediate | Potential Products |

|---|---|---|---|

| Single-Electron Transfer (SET) | Addition of one electron | Nitro Anion Radical (Ar-NO₂⁻) | Hydroxylamines, Amines |

| Two-Electron Transfer | Addition of two electrons | Nitroso Intermediate (Ar-NO) | Hydroxylamines, Amines |

Investigation of Redox Cycling Phenomena

Redox cycling is a significant phenomenon observed in nitroaromatic compounds. This process is initiated by the one-electron reduction of a nitro group to its corresponding nitro anion radical. researchgate.net In the presence of molecular oxygen, this radical can transfer the electron to oxygen, forming a superoxide (B77818) radical. This action regenerates the original nitroaromatic compound, which is then available to be reduced again, thus completing a "futile cycle". researchgate.net This cycling can be repeated multiple times, leading to the generation of significant amounts of reactive oxygen species while the parent nitro compound is not consumed.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. minia.edu.eg However, the benzene (B151609) ring in this compound is exceptionally deactivated due to the powerful electron-withdrawing effects of its six substituents (four chloro and two nitro groups). numberanalytics.comwikipedia.org These groups drastically reduce the electron density of the ring, making it highly resistant to attack by electrophiles.

Further Nitration and Higher Substitution Product Formation

Despite its extreme deactivation, this compound can be forced to react under severe conditions. Research has shown that it undergoes a reaction with nitric acid in oleum (B3057394) (fuming sulfuric acid) at high temperatures (150 °C). rsc.org The rate profile of this reaction indicates that a nitration process does occur. rsc.org However, the harsh conditions also lead to the decomposition of the aromatic ring, yielding products such as carbon dioxide and hydrogen chloride. rsc.org This demonstrates that while further electrophilic substitution is possible, it requires forcing conditions that also promote degradation. rsc.org

| Reactants | Temperature | Observed Process | Side Products |

|---|---|---|---|

| Nitric acid in oleum/sulfuric acid | 150 °C | Nitration | Carbon dioxide, hydrogen chloride, sulfur dioxide, nitric oxide/nitrogen dioxide rsc.org |

Theoretical Perspectives on Reactivity and Molecular Interactions

The unique reactivity of this compound is best understood by analyzing the electronic effects of its substituent groups.

Analysis of Electron-Withdrawing Effects of Chlorine and Nitro Groups

Both chlorine atoms and nitro groups are electron-withdrawing, but they operate through different mechanisms.

Nitro Groups: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a powerful inductive effect (-I) and a strong resonance effect (-R), pulling electron density from the entire ring system. wikipedia.orgnih.gov

Chlorine Atoms: Chlorine is also strongly electronegative and withdraws electrons through the inductive effect (-I). vedantu.com However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R). vedantu.com In the case of halogens, the inductive effect is significantly stronger than the resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring. vedantu.comquora.com

The cumulative effect of four chlorine atoms and two nitro groups results in a profoundly electron-poor aromatic system, which explains its resistance to electrophilic attack and its susceptibility to nucleophilic attack (though not a subject of this article). wikipedia.org

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Nitro (-NO₂) | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strong Deactivation |

| Chlorine (-Cl) | Strongly withdrawing (-I) | Weakly donating (+R) | Net Deactivation (Inductive effect dominates) |

Role of Nitro Groups in Electron Transfer Reactions

The strong electron-withdrawing character of the nitro groups is central to the compound's involvement in electron transfer reactions. nih.gov This property makes the molecule a good electron acceptor. The initial step in many reduction reactions is the transfer of an electron to a nitro group to form a relatively stable nitro anion radical. nih.govresearchgate.net The ability of the nitro group to stabilize this incoming electron facilitates single-electron transfer (SET) mechanisms, which are crucial in both chemical reductions and certain biological activities of nitroaromatic compounds. nih.govnih.gov

Frontier Orbital Analysis in Predicting Reaction Selectivity of this compound

However, the principles of FMO theory provide a robust framework for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of highly electron-deficient aromatic compounds like this compound. This analysis centers on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the benzene derivative).

In the context of this compound, the molecule is rendered significantly electron-poor by the presence of four electron-withdrawing chlorine atoms and two strongly electron-withdrawing nitro groups. This electronic deficiency results in a low-energy LUMO, making the aromatic ring highly susceptible to attack by nucleophiles.

The selectivity of a nucleophilic attack on the aromatic ring is governed by the distribution of the LUMO. The regions of the molecule with the largest LUMO coefficients are the most electrophilic sites and, therefore, the most probable locations for nucleophilic attack. For a substituted benzene ring, the LUMO is typically a π* orbital. The electron-withdrawing substituents, particularly the nitro groups, are expected to significantly lower the energy of this orbital and concentrate its lobes over the carbon atoms of the ring.

A qualitative prediction for this compound would suggest that the carbon atoms bearing the chlorine atoms are the most likely sites for substitution. The nitro groups are powerful activating groups for SNAr reactions but are less commonly displaced themselves. The chlorine atoms, being good leaving groups, are positioned at carbons activated by the adjacent nitro groups.

A hypothetical FMO analysis would involve the following steps:

Computational Modeling: The first step would be to perform quantum chemical calculations, likely using Density Functional Theory (DFT), to determine the electronic structure of this compound. These calculations would yield the energies and spatial distributions of all molecular orbitals, including the HOMO and LUMO.

LUMO Analysis: The energy and the coefficients of the LUMO would be of primary interest. A lower LUMO energy indicates a higher reactivity towards nucleophiles. The analysis would focus on the magnitude of the LUMO coefficients on each of the carbon atoms of the benzene ring.

Predicting Regioselectivity: The carbon atom(s) with the largest LUMO coefficients would be identified as the most electrophilic centers. A nucleophile's HOMO would have the most effective orbital overlap with these regions of the LUMO, leading to a more stabilized transition state and a faster reaction at that position.

Without specific computational data, a precise quantitative prediction is not possible. However, the general principles of FMO theory strongly suggest that nucleophilic attack will occur at one of the chlorinated carbon positions, with the relative reactivity of each position being determined by the precise distribution of the LUMO, as influenced by the combined electronic effects of all substituents.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental in separating 1,2,3,5-tetrachloro-4,6-dinitrobenzene from impurities, byproducts, and complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating chlorinated nitroaromatic compounds. nih.govnih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. wikipedia.orgphenomenex.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. wikipedia.org

The purity of this compound can be accurately determined by developing an HPLC method that effectively separates it from any starting materials, intermediates, and byproducts from its synthesis. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for achieving baseline resolution of all components. A common setup for the analysis of similar chlorinated nitroaromatic compounds involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the analytes exhibit strong absorbance. energetic-materials.org.cn

Table 1: Illustrative HPLC Conditions for the Analysis of Chlorinated Nitroaromatic Compounds

| Parameter | Condition |

| Chromatographic Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (55:45, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| This table is based on the analysis of a structurally related compound, 1,3-dichloro-2,4,6-trinitrobenzene, and serves as a representative example of a suitable HPLC method. energetic-materials.org.cn |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an indispensable tool for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used for profiling volatile components and byproducts that may be present from the manufacturing process. nih.govsigmaaldrich.com These can include residual solvents, unreacted starting materials, and volatile side-products.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The separation is achieved on a capillary column with a specific stationary phase, and the temperature of the column is programmed to increase over time to elute compounds with a wide range of boiling points. The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative (peak area) information, allowing for the confident identification of the separated components by comparing their mass spectra with spectral libraries. nih.gov This technique is highly sensitive and can detect impurities at very low levels. sigmaaldrich.com

Common volatile byproducts in the synthesis of chlorinated nitroaromatics can include partially nitrated or chlorinated precursors. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the analysis of volatile organic compounds in the headspace of a sample, which can be particularly useful for identifying trace volatile impurities. nih.gov

Analyzing this compound in complex matrices, such as environmental samples, requires the development of advanced separation strategies to overcome the challenges of co-eluting interferences. Multidimensional chromatography, which involves the use of two or more independent separation stages, offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional chromatography. chromatographytoday.commdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the separation of complex mixtures of organohalogenated compounds. nih.gov In GC×GC, the effluent from the first-dimension column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly improved separation of individual components. Various column combinations can be employed to achieve group-type separations based on properties like the number of halogen substituents or planarity. nih.gov

Similarly, two-dimensional liquid chromatography (LC×LC) can be employed for the analysis of complex non-volatile samples. multidlc.org By combining different separation modes, such as normal-phase and reversed-phase chromatography, a high degree of orthogonality can be achieved, leading to a substantial increase in separation power. multidlc.org These advanced techniques are crucial for the trace analysis of this compound and its related compounds in challenging sample matrices.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. hyphadiscovery.comresearchgate.netslideshare.net Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, which lacks any hydrogen atoms, ¹H NMR spectroscopy would not be directly applicable for characterizing the primary structure. However, it would be extremely useful for detecting any proton-containing impurities.

¹³C NMR spectroscopy, on the other hand, is essential for the structural elucidation of this compound. The spectrum would be expected to show distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these signals are influenced by the attached substituents (chlorine and nitro groups). The electron-withdrawing nature of both chlorine atoms and nitro groups would cause the carbon signals to appear at a lower field (higher ppm values). Based on data from similar compounds, the carbon atoms bonded to the nitro groups would likely be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic C-Cl | 120 - 140 |

| Aromatic C-NO₂ | 140 - 160 |

| These are estimated ranges based on the known effects of chloro and nitro substituents on the ¹³C NMR chemical shifts of benzene derivatives. |

Advanced NMR techniques, such as two-dimensional NMR (e.g., HMBC, HSQC), are invaluable for confirming the connectivity of the molecule, although their application would be more relevant for derivatives of this compound that contain protons. hyphadiscovery.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. spectroscopyonline.com For this compound, the IR spectrum would be dominated by characteristic absorptions of the nitro groups and the chlorinated aromatic ring.

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com The presence of multiple electron-withdrawing chlorine atoms on the benzene ring can influence the exact position of these bands. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum. The aromatic ring itself will also give rise to several characteristic absorption bands.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C | In-ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| These ranges are based on typical values for aromatic nitro compounds and chlorinated aromatic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within this compound. The molecule's aromatic ring, substituted with multiple electron-withdrawing chloro and nitro groups, constitutes a significant chromophore. This highly conjugated system gives rise to characteristic electronic transitions, primarily π→π* transitions, which are observable in the UV region of the electromagnetic spectrum. smolecule.com The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is sensitive to the molecular structure and the solvent environment.

In a study investigating the alkaline hydrolysis of this compound, UV-Vis spectroscopy was used to monitor the reaction. Simulated UV-Vis spectra of the neutral monosubstituted hydrolysis products, where one substituent is replaced by a hydroxyl group, were calculated to aid in product identification. acs.org The experimental spectrum of the hydrolysis solution provides empirical data that can be compared against these simulations to understand the reaction pathways. acs.org The energies absorbed during these electronic transitions are sufficient to excite molecular electrons to higher energy orbitals, making UV-Vis spectroscopy a fundamental method for probing the electronic structure of such compounds. msu.edu

| Product Type | Key Transition | Calculated λmax (approx.) |

|---|---|---|

| Dechlorination Product (1Cl_2) | π→π | ~350 nm |

| Denitration Product (1N) | π→π | ~300 nm |

Nuclear Quadrupole Resonance (NQR) for Solid-State Structural Insights

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful, non-destructive technique for investigating the solid-state structure of this compound. Often described as "zero-field NMR," NQR detects transitions between nuclear quadrupole energy levels without the need for an external magnetic field. wikipedia.org These transitions are governed by the interaction between the electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. springer.com The EFG is determined by the local distribution of electron density from bonding electrons and surrounding ions, making NQR extremely sensitive to the chemical environment and crystal structure. wikipedia.orgmdpi.com

Mass Spectrometric Identification and Profiling

Mass spectrometry is a cornerstone technique for the identification of this compound and its related species, providing definitive information on molecular weight and structure.

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the separation and identification of volatile and semi-volatile compounds, including chlorinated nitrobenzenes, in complex mixtures. researchgate.netnih.gov In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before entering the mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions that are characteristic of the compound's structure. For tetrachlorodinitrobenzene isomers, common fragmentation pathways include the loss of nitro groups (-NO₂) and chlorine atoms (-Cl). youtube.com The presence of four chlorine atoms results in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of ³⁵Cl (~76%) and ³⁷Cl (~24%). youtube.com This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorinated compounds. Data for the related isomer, 1,2,4,5-tetrachloro-3,6-dinitrobenzene, provides insight into the expected mass-to-charge ratios (m/z).

| Ion Type | Description | Expected m/z (for C₆Cl₄N₂O₄) |

|---|---|---|

| [M]⁺ | Molecular Ion | 304, 306, 308... |

| [M-NO₂]⁺ | Loss of a nitro group | 258, 260, 262... |

| [M-NO₂-Cl]⁺ | Loss of nitro and chlorine | 223, 225... |

For the analysis of non-volatile or thermally labile species, such as reaction products in solution, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.gov This technique is particularly suited for studying the hydrolysis of this compound. In a detailed study, electrospray ionization mass spectrometry (ESI-MS), a common LC-MS interface, was used to identify the hydrolysis products directly from the reaction mixture. acs.org

The analysis revealed distinct isotopic peak clusters corresponding to the predicted hydrolysis products, where chlorine or nitro groups were substituted by hydroxyl groups. The characteristic isotopic patterns arising from the multiple chlorine atoms provided a reliable basis for identifying the chlorinated species formed during the reaction. acs.org This approach allows for the direct characterization of reaction intermediates and products in aqueous environments without requiring derivatization, offering crucial insights into degradation pathways. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. This capability is critical when identifying unknown impurities, metabolites, or degradation products. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve mass resolutions high enough to distinguish between ions with very similar nominal masses but different elemental formulas.

In studies of related nitroaromatic compounds, HRMS has been instrumental. For example, quadrupole time-of-flight mass spectrometry was used to identify impurities and reaction products in a sample of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322), a synthetic precursor. The instrument's high mass accuracy allowed for the confident prediction of chemical formulas from the exact mass measurements of the detected ions. acs.org Similarly, the clear identification of hydrolysis products of this compound via their characteristic isotopic patterns in ESI-MS studies relies on the high resolution and mass accuracy of the detector. acs.org

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

Single-crystal XRD involves directing X-rays at a well-formed single crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with very high precision. This analysis would provide an unambiguous structural confirmation of this compound and reveal details such as the planarity of the benzene ring and the orientation of the nitro and chloro substituents.

Powder XRD is used when single crystals are not available. It provides a diffraction pattern characteristic of the crystalline phases present in a bulk sample. While it does not provide the same level of atomic detail as single-crystal XRD, it is an essential tool for phase identification, quality control, and studying polymorphism. Although a specific crystal structure determination for this compound is not published, crystal structures of closely related compounds, such as 1,5-dinitro-2,3,4-trichlorobenzene, have been solved using single-crystal XRD, demonstrating the applicability and power of this technique for elucidating the solid-state structures of polychlorinated polynitrobenzenes. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. This method is favored for its balance of accuracy and computational efficiency. For a molecule like 1,2,3,5-Tetrachloro-4,6-dinitrobenzene, DFT calculations are used to determine its most stable conformation, known as the optimized molecular geometry.

The process involves calculating the total energy of the molecule for various atomic arrangements until a minimum energy state is found. This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 1,2,3-trichloro-4-nitrobenzene, DFT computations were performed using the B3LYP quantum chemical method with different basis sets (6-31+G(d,p) and 6-311++G(d,p)) to derive its optimized geometric parameters. It was noted that such theoretical calculations, which pertain to an isolated molecule in the gaseous phase, can lead to slightly larger bond lengths compared to experimental values obtained from molecules in a solid state. This foundational geometric data is crucial as it serves as the basis for calculating other properties, including vibrational frequencies and thermodynamic parameters.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For nitroaromatic compounds, the LUMO energy (ELUMO) is particularly significant. A lower ELUMO value indicates a greater ability to accept electrons, which is a key factor in the toxic mechanisms of many nitroaromatics, including their potential for mutagenicity. In studies on various nitroaromatic compounds, ELUMO has been identified as a crucial descriptor in models predicting toxicity.

| Parameter | Significance in Molecular Analysis | Relevance to Nitroaromatics |

| HOMO Energy (EHOMO) | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | Influences interactions with biological nucleophiles and certain metabolic pathways. |

| LUMO Energy (ELUMO) | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | Crucial for predicting reactivity and toxicity. A low ELUMO is often linked to higher mutagenicity and toxicity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | A key indicator of the molecule's overall reactivity and susceptibility to chemical or biological transformation. |

Advanced Wavefunction Analysis for Charge Distribution and Reactivity Indices

Beyond frontier orbitals, advanced wavefunction analysis provides a deeper understanding of how electrons are distributed within the this compound molecule. This analysis can generate maps of molecular electrostatic potential (MESP), which highlight the electron-rich and electron-deficient regions of the molecule. Such maps are invaluable for predicting how the molecule will interact with other chemical species, including biological targets like enzymes and DNA.

Furthermore, reactivity indices such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These indices quantify the molecule's reactive nature. For example, Mulliken charge analysis, a method to assign partial charges to individual atoms, can pinpoint reactive sites. In QSAR studies of nitroaromatic compounds, the maximal net atomic charge on a nitrogen atom has been identified as a significant descriptor for predicting toxicity. Similarly, the maximum net atomic charge at the nitro nitrogen (qnitro-N) has been shown to improve the predictive power of toxicity models for nitroaromatics.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are predictive tools that correlate the structural or property-based features of chemicals with their biological activities or toxicities. These models are essential for screening large numbers of compounds and prioritizing them for further testing, thereby reducing reliance on animal testing.

Development of Predictive Models for Substituted Nitroaromatics

Numerous QSAR/QSTR models have been developed to predict the various toxic effects of substituted nitroaromatics, a class to which this compound belongs. These models are built using a dataset of compounds with known toxicities and a set of calculated molecular descriptors. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates the descriptors to the observed toxicity.

For example, a QSAR model was developed to predict the toxicity of 102 nitroaromatic compounds against the protozoan Tetrahymena pyriformis. Another study established models to predict the rat oral acute toxicity (LD50) of 28 nitroaromatic compounds. The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques to ensure their reliability.

Application of Quantum Chemical Descriptors in QSAR/QSTR Models

Quantum chemical descriptors, derived from the computational studies described above, are frequently used in QSAR and QSTR models for nitroaromatics due to their direct relationship with chemical behavior. These descriptors provide insights into the electronic and geometric properties that govern the interactions of these molecules with biological systems.

Commonly used quantum chemical descriptors in models for nitroaromatics include:

ELUMO and EHOMO: As discussed, these are critical for modeling mechanisms involving electron transfer, which is common in the toxicology of nitroaromatics.

Electron Affinity: This descriptor reflects the reduction potential of the nitro group, an essential step in the metabolic activation that can lead to toxicity.

Atomic Charges: The partial charge on specific atoms, particularly the nitrogen atoms of the nitro groups, can be highly correlated with toxicity.

Total Energy: This descriptor has been used in combination with others to develop highly predictive QSTR models for nitrobenzene (B124822) derivatives.

The inclusion of these descriptors allows the models to capture the underlying mechanisms of toxicity, such as hydrophobicity, electrostatic interactions, and Van der Waals forces, leading to more accurate and mechanistically interpretable predictions.

Integration of 2D and 3D Molecular Descriptors for Enhanced Predictability

The integration of two-dimensional (2D) and three-dimensional (3D) molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) models has been shown to enhance the predictive power of these models for various classes of compounds, including nitroaromatic compounds. While specific studies focusing solely on this compound are not extensively documented, the principles from broader research on nitroaromatic compounds can be applied. The combination of 2D and 3D descriptors allows for a more comprehensive representation of the molecule, capturing both its topological features and its spatial arrangement, which are crucial for predicting its chemical behavior and biological activity. nih.gov

2D descriptors, which are derived from the 2D representation of a molecule, can effectively describe properties such as molecular size, branching, and connectivity. For nitroaromatic compounds, these descriptors can correlate with properties like hydrophobicity and the potential for van der Waals interactions. mdpi.com On the other hand, 3D descriptors provide information about the molecule's shape, volume, and electronic properties in three-dimensional space. For a molecule like this compound, 3D descriptors are essential for characterizing the spatial orientation of the chloro and nitro substituents, which significantly influences its reactivity and interaction with other molecules.

The synergistic use of both 2D and 3D descriptors has been demonstrated to yield more robust and predictive QSAR models. For instance, studies on the toxicity of nitroaromatic compounds have shown that models combining 2D and 3D descriptors provide better statistical significance and predictive accuracy compared to models using either type of descriptor alone. mdpi.com This is because 2D descriptors can capture the general structural features, while 3D descriptors can refine the model by accounting for the specific conformational and electronic properties of the molecule. nih.gov The inclusion of quantum chemical descriptors, which are a type of 3D descriptor, has been particularly useful in modeling the toxicity of nitrobenzene derivatives. isca.me

Table 1: Examples of 2D and 3D Molecular Descriptors and Their Relevance

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| 2D Descriptors | Molecular Weight, Topological Indices (e.g., Randić index), Atom Counts | Provide fundamental information about the molecule's size and composition. |

| Kier & Hall Shape Indices | Describe the shape of the molecule in 2D, which can relate to its ability to fit into active sites. | |

| Electrotopological State (E-state) Indices | Indicate the electronic accessibility of different atoms and functional groups. | |

| 3D Descriptors | Molecular Volume, Surface Area | Quantify the steric bulk of the molecule, which is important for intermolecular interactions. |

| Dipole Moment | Describes the polarity of the molecule, which influences its solubility and electrostatic interactions. | |

| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, which is crucial for its reactivity. | |

| Electrostatic Potential Maps | Visualize the charge distribution on the molecular surface, identifying regions prone to nucleophilic or electrophilic attack. |

Theoretical Mechanistic Investigations of Reaction Pathways

Computational Modeling of Nucleophilic Substitution Mechanisms

Computational modeling plays a crucial role in elucidating the mechanisms of nucleophilic aromatic substitution (SNAr) reactions, a key reaction type for highly electron-deficient rings like this compound. Theoretical studies on related nitroaromatic compounds have provided valuable insights into the potential reaction pathways, which can be either a two-step mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govmdpi.com

In the context of this compound, the presence of four chlorine atoms and two strongly electron-withdrawing nitro groups significantly activates the aromatic ring towards nucleophilic attack. Computational studies on similar polychlorinated and nitrated benzenes suggest that the reaction with a nucleophile would likely proceed through the formation of a stable Meisenheimer intermediate. researchgate.net This intermediate is a resonance-stabilized cyclohexadienyl anion, and its stability is a key factor in determining the reaction rate. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of such reactions, allowing for the identification of transition states and intermediates. mdpi.com

The regioselectivity of nucleophilic attack can also be predicted using computational methods. For this compound, the positions of the chlorine atoms relative to the nitro groups will dictate the most likely site of substitution. The chlorine atoms ortho and para to the nitro groups are expected to be the most activated. Computational models can quantify the activation energies for attack at each position, providing a theoretical basis for predicting the major product of the reaction.

Table 2: Key Computational Parameters in Modeling SNAr Reactions

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Lower activation energies indicate more favorable substitution at a particular position. |

| Transition State (TS) Geometry | The molecular geometry at the highest point on the reaction pathway. | Provides insights into the bond-breaking and bond-forming processes. |

| Intermediate Stability | The relative energy of the Meisenheimer complex. | A more stable intermediate generally leads to a faster reaction. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Indicates whether the reaction is exothermic or endothermic. |

Simulation of Nitration and Rearrangement Reactions

While the nitration of an already dinitrated and tetrachlorinated benzene (B151609) ring is not a common reaction, computational studies on the nitration of less substituted nitroaromatics can provide a general understanding of the mechanism. The nitration of nitrobenzene, for instance, has been studied using DFT, revealing a two-step electrophilic aromatic substitution (EAS) mechanism involving a cationic tetrahedral intermediate. researchgate.net The electrophilic attack of the nitronium ion is the rate-determining step. researchgate.net For this compound, further nitration would be extremely difficult due to the deactivating effect of the existing nitro groups and the steric hindrance from the chlorine atoms.

Rearrangement reactions of polychlorinated dinitrobenzenes are also a subject of theoretical investigation. Computational chemistry can be used to explore the potential energy surfaces of various rearrangement pathways, such as the migration of a nitro group or a chlorine atom. These studies can help in understanding the conditions under which such rearrangements might occur and the structures of the resulting isomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, a key aspect of its conformational analysis would be the rotation of the nitro groups relative to the benzene ring. MD simulations can be used to explore the potential energy landscape associated with this rotation and to identify the most stable conformations. The planarity of the molecule and the orientation of the nitro groups can have a significant impact on its crystal packing and intermolecular interactions.

MD simulations can also provide a detailed picture of the intermolecular forces that govern the condensed-phase behavior of this compound. These simulations can reveal the nature and strength of non-covalent interactions, such as halogen bonding (between the chlorine atoms and electron-rich regions of neighboring molecules) and π-π stacking (between the aromatic rings). Understanding these interactions is crucial for predicting the crystal structure, sublimation enthalpy, and other physical properties of the compound. nih.gov

Environmental Transformation and Fate of Chlorinated Dinitrobenzenes

Microbial Degradation Pathways of Chlorinated Nitroaromatic Compounds

The microbial metabolism of chlorinated nitroaromatic compounds can proceed through several different initial steps, largely dictated by the environmental conditions and the specific microorganisms present.

Elucidation of Aerobic Degradation Mechanisms

Under aerobic conditions, the degradation of chlorinated benzenes is typically initiated by oxygenase enzymes. microbe.comub.edu These enzymes, such as monooxygenases and dioxygenases, introduce oxygen atoms into the aromatic ring, leading to the formation of chlorinated catechols. nih.govresearchgate.net For some chlorinated nitroaromatic compounds, the initial attack involves the oxidative removal of the nitro group as nitrite (B80452), catalyzed by a dioxygenase. nih.gov This is then followed by the degradation of the resulting chlorinated catechol. nih.gov The aerobic degradation pathway for 1,2,4-trichlorobenzene, for example, involves hydroxylation to a chlorinated catechol, which is then dechlorinated and funneled into the tricarboxylic acid cycle via ortho-cleavage. researchgate.net While specific studies on 1,2,3,5-Tetrachloro-4,6-dinitrobenzene are limited, it is plausible that similar aerobic degradation mechanisms, involving initial dioxygenase attack, could occur.

Characterization of Anaerobic Biotransformation Processes

In anaerobic environments, the primary transformation of nitroaromatic compounds involves the reduction of the nitro groups. mdpi.com For chlorinated benzenes, reductive dechlorination is a well-documented anaerobic process, particularly for more highly chlorinated congeners. microbe.comnih.gov This process involves the removal of chlorine atoms, which is often coupled to the growth of specific anaerobic bacteria. nih.gov The anaerobic degradation of chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE) often proceeds through a series of reductive dechlorination steps. nm.gov It is therefore likely that the anaerobic biotransformation of this compound would involve a combination of nitro group reduction and reductive dechlorination.

Investigation of Reductive Pathways of Nitro Groups

The reduction of nitro groups is a characteristic and often initial step in the microbial degradation of nitroaromatic compounds, occurring under both anaerobic and, in some cases, aerobic conditions. nm.govnih.gov This process is catalyzed by nitroreductase enzymes and proceeds sequentially through nitroso and hydroxylamine intermediates to form the corresponding aromatic amines. mdpi.comnm.gov This transformation is a key detoxification step, as the resulting amino compounds are often less toxic and more amenable to further degradation. nih.gov For instance, the degradation of 4-chloronitrobenzene by several bacterial strains begins with the reduction of the nitro group to a hydroxylamino group. nih.gov Given the presence of two nitro groups, the degradation of this compound would likely involve a stepwise reduction of these groups.

Analysis of Oxidative Ring Cleavage Mechanisms

Following the initial transformations (such as nitro group reduction or dehalogenation), the aromatic ring must be cleaved to achieve complete mineralization. In aerobic pathways, this is typically accomplished through the action of dioxygenase enzymes on catecholic intermediates. nih.gov For chlorinated catechols, ring cleavage is followed by further enzymatic steps to remove the remaining chlorine atoms and metabolize the resulting aliphatic acids. nih.gov For example, the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71 involves the formation of tetrachlorocatechol, which then undergoes ring cleavage. nih.gov The specific mechanisms of ring cleavage can be influenced by the positions of the chlorine substituents on the aromatic ring. researchgate.net

Biotransformation Mechanisms and Metabolite Identification

Characterization of Key Metabolic Intermediates

Studies on the degradation of various chlorinated nitroaromatic compounds have identified several key types of metabolic intermediates. For example, the partial reduction of a nitro group leads to the formation of nitroso and hydroxylamino derivatives. nm.gov Subsequent rearrangement of the hydroxylamino group can produce aminophenols. nih.gov In the case of 4-chloronitrobenzene degradation, 1-chloro-4-hydroxylaminobenzene and 2-amino-5-chlorophenol have been identified as key intermediates. nih.gov For compounds undergoing oxidative degradation, chlorinated catechols and their ring-cleavage products, such as chloromuconic acids, are common intermediates. nih.govnih.gov While the specific metabolic intermediates for this compound have not been reported, based on analogous compounds, the following intermediates could be expected:

| Potential Intermediate | Formation Pathway |

| Tetrachloro-nitroaniline | Partial reduction of one nitro group |

| Tetrachloro-diaminobenzene | Complete reduction of both nitro groups |

| Polychlorinated dinitrophenols | Hydrolytic dechlorination acs.org |

| Chlorinated catechols | Following denitration and hydroxylation |

It is important to note that the accumulation of certain intermediates can sometimes lead to a "dead-end" in the degradation pathway, or the formation of more toxic compounds. nih.gov

Factors Influencing Environmental Persistence and Degradation Kinetics

The persistence of this compound in the environment is not static but is influenced by a variety of physicochemical and biological factors. These factors can significantly alter the rate and pathways of its degradation, thereby determining its environmental half-life and potential for accumulation.

Influence of Environmental Parameters (pH, Temperature, and Nutrient Availability) on Degradation

Environmental conditions play a pivotal role in the degradation kinetics of this compound. The pH and temperature of the surrounding medium can directly impact the chemical stability and reactivity of the molecule, while nutrient availability is a critical determinant for microbial degradation processes.

pH and Temperature:

Research into the alkaline hydrolysis of polychlorinated polynitrobenzenes, using this compound (referred to as T4 in a key study) as a representative compound, has provided significant insights into the influence of pH and temperature on its degradation. The hydrolysis of this compound follows pseudo-first-order kinetics. acs.org

Under ambient conditions, the degradation is slow. However, the rate of hydrolysis increases significantly with a rise in both pH and temperature. For instance, at 22°C, the half-life of this compound is 36.5 hours at a pH of 12, which dramatically decreases to 35.5 minutes at a pH of 14. acs.org This indicates a strong dependence on the concentration of hydroxide ions, which act as a nucleophile in the degradation reaction.

Temperature also has a pronounced effect on the degradation rate. At a constant pH of 12, increasing the temperature from 22°C to 95°C reduces the half-life from 36.5 hours to just 5.8 minutes. acs.org At 95°C, nearly complete degradation of an 8 mg/L solution can be achieved within 30 minutes. acs.org

The primary degradation pathway under alkaline conditions involves a concerted bimolecular nucleophilic aromatic substitution mechanism. acs.org This process favors dechlorination over denitration, with approximately 4.1 times more chloride ions being released than nitrite ions at 95°C. acs.org This is attributed to the better leaving group ability of chlorine and the higher electrophilicity of the carbon atoms to which they are attached. acs.org

However, the degradation process can be hindered by the formation of polychlorinated polynitrophenols. These intermediate products readily deprotonate, which increases the energy barrier for subsequent substitution reactions and leads to their accumulation, thereby inhibiting complete degradation. acs.org

Interactive Data Table: Degradation Kinetics of this compound

| pH | Temperature (°C) | Half-life |

| 12 | 22 | 36.5 hours |

| 14 | 22 | 35.5 minutes |

| 12 | 95 | 5.8 minutes |

Data sourced from a study on the alkaline hydrolysis of polychlorinated polynitrobenzenes. acs.org

Nutrient Availability:

While specific studies on the influence of nutrient availability on the microbial degradation of this compound are limited, the general principles of bioremediation suggest that the presence of essential nutrients is crucial for microbial activity. Microorganisms require sources of carbon, nitrogen, phosphorus, and other trace elements for their growth and metabolic functions, including the production of enzymes that can break down xenobiotic compounds. In environments where this compound is the sole contaminant, the lack of other necessary nutrients can be a significant limiting factor for its bioremediation. The efficiency of microbial degradation of other chlorinated aromatic compounds has been shown to be enhanced by the addition of nutrients, a process known as biostimulation. nih.gov

Role of Bioavailability in Microbial Degradation Processes

The bioavailability of a contaminant, which refers to the fraction of the total amount of that substance in the environment that is available for uptake and transformation by microorganisms, is a critical factor controlling the efficiency of bioremediation. For a compound like this compound, which is a solid with low aqueous solubility, its bioavailability can be severely limited.

The effectiveness of microbial degradation is often dictated by the mass transfer of the contaminant from the solid or sorbed phase to the aqueous phase where microbial uptake occurs. The strong electron-withdrawing properties of the nitro and chlorine groups on the benzene (B151609) ring make the compound relatively inert and resistant to microbial attack. researchgate.net

Factors that influence the bioavailability of hydrophobic organic compounds like chlorinated dinitrobenzenes include:

Sorption to soil organic matter and clay particles: This can sequester the compound, making it inaccessible to microorganisms.

Low aqueous solubility: This limits the concentration of the compound in the dissolved phase, which is the form typically taken up by bacteria.

Mass transfer limitations: The rate at which the compound desorbs from soil particles or dissolves can be slower than the rate of microbial degradation, thus becoming the rate-limiting step.

Advanced Bioremediation Strategies

Given the challenges associated with the environmental persistence and low bioavailability of compounds like this compound, researchers are exploring advanced bioremediation strategies to enhance their removal from contaminated environments.

Genetic Engineering of Microbial Strains for Enhanced Xenobiotic Degradation

Genetic engineering offers a promising avenue for developing microbial strains with enhanced capabilities to degrade recalcitrant xenobiotic compounds. nih.govresearchgate.net This approach involves modifying the genetic makeup of microorganisms to introduce or enhance specific metabolic pathways for the breakdown of target pollutants.

While no specific genetically engineered microbial strains have been reported for the degradation of this compound in the reviewed literature, the principles and strategies applied to other chlorinated and nitroaromatic compounds provide a framework for potential future developments.

Key strategies in the genetic engineering of microbes for xenobiotic degradation include:

Pathway Construction: Assembling novel metabolic pathways by combining genes from different organisms. For instance, genes encoding enzymes for the initial attack on the aromatic ring could be combined with genes for the subsequent degradation of chlorinated intermediates. The evolution of pathways for chlorobenzene metabolism has been shown to occur through the recombination of existing gene clusters. nih.gov

Enzyme Modification: Altering the structure of key enzymes to improve their activity, specificity, or stability. Techniques like directed evolution can be used to create mutant enzymes with enhanced capabilities to transform target pollutants. For example, dioxygenase enzymes, which are often involved in the initial step of aerobic degradation of aromatic compounds, could be engineered to have a higher affinity for highly chlorinated substrates. nih.govresearchgate.net

Regulatory Circuit Engineering: Modifying the regulatory systems of bacteria to ensure the optimal expression of the degradation-related genes in the presence of the contaminant.